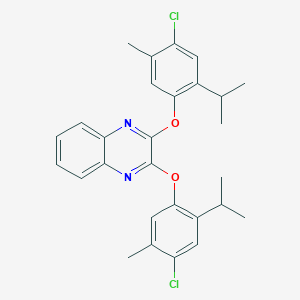![molecular formula C9H10BrN5 B503602 N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503602.png)
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound characterized by the presence of a bromobenzyl group attached to a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of 3-bromobenzyl chloride with 1-methyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms, respectively .
科学的研究の応用
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Biology: It is used in studies related to cellular microtubules and their dynamics.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as tubulin. The compound binds to tubulin, disrupting its structure and inhibiting microtubule polymerization. This leads to the inhibition of cell division and proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
N-(3-bromobenzyl) noscapine: A similar compound with anticancer properties.
N-benzyltryptamines: Compounds with similar structural features and biological activities.
Uniqueness
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of a bromobenzyl group and a tetrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H10BrN5 |
|---|---|
分子量 |
268.11g/mol |
IUPAC名 |
N-[(3-bromophenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H10BrN5/c1-15-9(12-13-14-15)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12,14) |
InChIキー |
RWHPXERJMCWKMA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)Br |
正規SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B503519.png)
![N-(4-chlorophenyl)-N'-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B503520.png)

![3-[2-(diethylamino)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B503525.png)



![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B503534.png)
![N,N-dimethyl-3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]butanamide](/img/structure/B503535.png)
![5-amino-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B503536.png)
![5-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503539.png)
![7-chloro-2-(cinnamylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B503542.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B503545.png)
